Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine, 1,3-diphenyl-N,N,beta-trimethyl-, monohydrochloride
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Overview
Description
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine, 1,3-diphenyl-N,N,beta-trimethyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique polycyclic structure that includes a pyrazoloazepine core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine, 1,3-diphenyl-N,N,beta-trimethyl-, monohydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyrazoloazepine core through cyclization reactions, followed by functional group modifications to introduce the propanamine and diphenyl groups. Common reagents used in these reactions include various amines, halides, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine, 1,3-diphenyl-N,N,beta-trimethyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine, 1,3-diphenyl-N,N,beta-trimethyl-, monohydrochloride may be studied for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Medicine
In medicine, this compound could be investigated for its therapeutic potential in treating various diseases. Its unique structure might allow it to interact with biological targets in ways that other compounds cannot.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine, 1,3-diphenyl-N,N,beta-trimethyl-, monohydrochloride likely involves interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloazepine derivatives, which share the core structure but differ in their functional groups. Examples include:
- Pyrazolo(3,4-d)azepine derivatives with different substituents on the azepine ring.
- Dibenzoazepine derivatives with variations in the pyrazole ring.
Uniqueness
The uniqueness of Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine, 1,3-diphenyl-N,N,beta-trimethyl-, monohydrochloride lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
CAS No. |
85008-91-9 |
---|---|
Molecular Formula |
C33H33ClN4 |
Molecular Weight |
521.1 g/mol |
IUPAC Name |
3-(3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaen-13-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C33H32N4.ClH/c1-24(22-35(2)3)23-36-29-20-12-10-18-27(29)31-32(25-14-6-4-7-15-25)34-37(26-16-8-5-9-17-26)33(31)28-19-11-13-21-30(28)36;/h4-21,24H,22-23H2,1-3H3;1H |
InChI Key |
DWUZAPCICRPKQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2C3=C(C4=CC=CC=C41)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)CN(C)C.Cl |
Origin of Product |
United States |
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